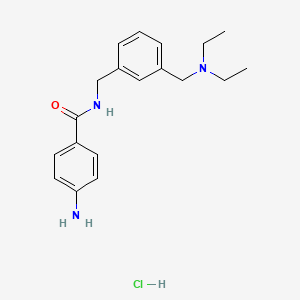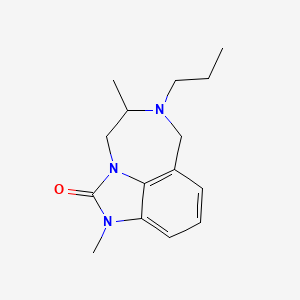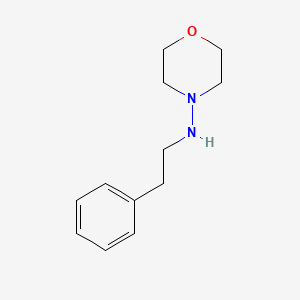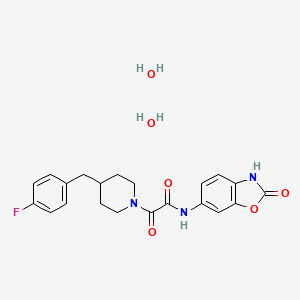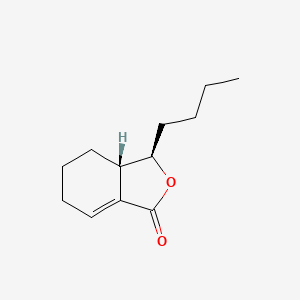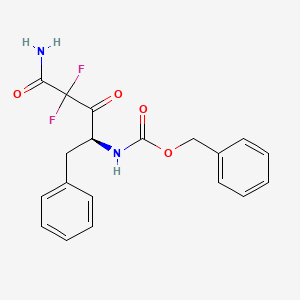
Carbamic acid, (4-amino-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (4-amino-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester is a chemical compound with the molecular formula C19H18F2N2O4 . This compound is known for its unique structure, which includes both amino and difluoro groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-amino-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods are designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (4-amino-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Carbamic acid, (4-amino-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Mecanismo De Acción
The mechanism of action of carbamic acid, (4-amino-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to carbamic acid, (4-amino-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester include:
- Carbamic acid, (3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-[(phenylmethyl)amino]butyl)-, phenylmethyl ester
- Carbamic acid, (3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-[(phenylmethyl)amino]butyl)-, 1,1-dimethylethyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
148797-24-4 |
|---|---|
Fórmula molecular |
C19H18F2N2O4 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-5-amino-4,4-difluoro-3,5-dioxo-1-phenylpentan-2-yl]carbamate |
InChI |
InChI=1S/C19H18F2N2O4/c20-19(21,17(22)25)16(24)15(11-13-7-3-1-4-8-13)23-18(26)27-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,22,25)(H,23,26)/t15-/m0/s1 |
Clave InChI |
MCOPTZNLNORUTI-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)C(C(=O)N)(F)F)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)C(C(=O)N)(F)F)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


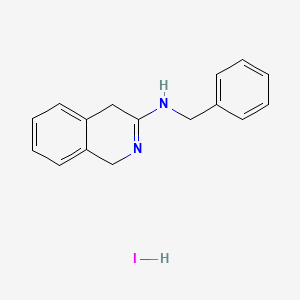
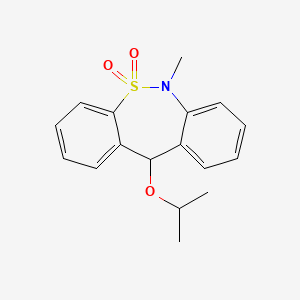
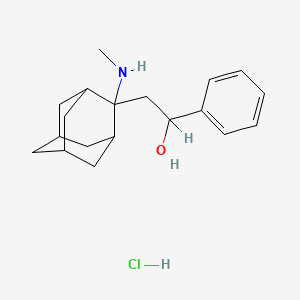

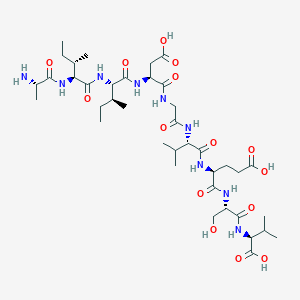
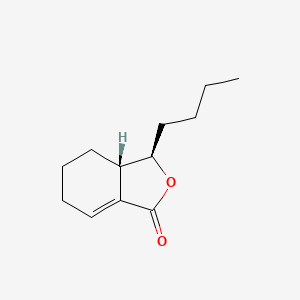
![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)
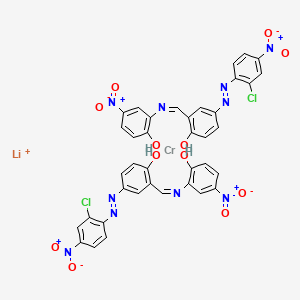
![Dichlorure de N-(diethylamino-2 ethyl)propoxy-4 cinnamamidinium dihydrate [French]](/img/structure/B12785227.png)
